N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(N-METHYL4-METHYLBENZENESULFONAMIDO)THIOPHENE-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(N-METHYL4-METHYLBENZENESULFONAMIDO)THIOPHENE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines a cyclohexene ring, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(N-METHYL4-METHYLBENZENESULFONAMIDO)THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the cyclohexene ring, the thiophene ring, and the sulfonamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(N-METHYL4-METHYLBENZENESULFONAMIDO)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(N-METHYL4-METHYLBENZENESULFONAMIDO)THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new drugs.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific diseases.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(N-METHYL4-METHYLBENZENESULFONAMIDO)THIOPHENE-2-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
- 1-Cyclohexenylboronic acid
- (2-cyclohex-1-en-1-ylethyl)ethylamine
Uniqueness
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(N-METHYL4-METHYLBENZENESULFONAMIDO)THIOPHENE-2-CARBOXAMIDE stands out due to its combination of a cyclohexene ring, a thiophene ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S2/c1-16-8-10-18(11-9-16)28(25,26)23(2)19-13-15-27-20(19)21(24)22-14-12-17-6-4-3-5-7-17/h6,8-11,13,15H,3-5,7,12,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWGAPHNDVKKFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCCC3=CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.